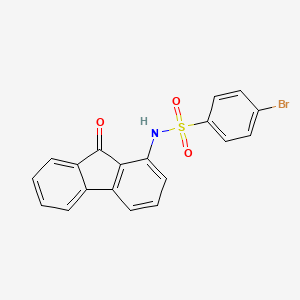

![molecular formula C14H25NO4 B2600031 1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid CAS No. 2413898-16-3](/img/structure/B2600031.png)

1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

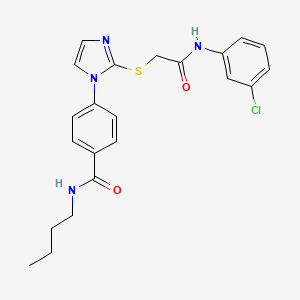

1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid, also known as Boc-4-ethyl-L-proline, is a type of amino acid derivative that has been found to have various applications in scientific research. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of “1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid”:

Peptide Synthesis

1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid is widely used in peptide synthesis as a protected amino acid. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted side reactions during peptide bond formation. This allows for the sequential addition of amino acids to form peptides and proteins .

Ionic Liquid Synthesis

This compound can be used to create amino acid ionic liquids (AAILs). These ionic liquids are valuable in various organic synthesis processes due to their unique properties, such as low volatility, high thermal stability, and recyclability. AAILs derived from Boc-protected amino acids have been used as solvents and reagents in peptide synthesis, enhancing reaction efficiency and selectivity .

Chiral Separation

1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid can be employed in chiral separation techniques. Its chiral nature allows it to be used in the separation of enantiomers, which is crucial in the production of optically pure compounds for pharmaceuticals and other applications. This compound can be used in chiral chromatography or as a chiral auxiliary in asymmetric synthesis .

Drug Development

In drug development, this compound can serve as a building block for the synthesis of novel pharmaceuticals. Its protected amino group allows for the introduction of various functional groups, enabling the creation of diverse drug candidates. The Boc group can be removed under mild conditions, revealing the free amine for further functionalization .

Bioconjugation

1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid is useful in bioconjugation techniques, where it can be attached to biomolecules such as proteins, peptides, or nucleic acids. This allows for the creation of bioconjugates with improved stability, solubility, or targeting capabilities, which are essential in therapeutic and diagnostic applications .

Propriétés

IUPAC Name |

4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-10-6-8-14(9-7-10,11(16)17)15-12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZPLMHOAWBGOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2599951.png)

![2-[7-benzyl-8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2599958.png)

![1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2599960.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2599964.png)

![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2599966.png)